molecular formula C4H3N4NaO3 B561834 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt CAS No. 2209-71-4

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt

Cat. No.: B561834
CAS No.: 2209-71-4
M. Wt: 178.083
InChI Key: ZERDCARJLCZYFO-UHFFFAOYSA-M
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Description

Molecular Geometry and Tautomeric Forms

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine sodium salt adopts a planar pyrimidine ring structure with substituents arranged in a tetrahedral configuration. The sodium ion coordinates with the oxygen atoms of the nitroso (N=O) and hydroxyl (-OH) groups, stabilizing the molecule through ionic interactions. The nitroso group at position 5 exhibits resonance stabilization, delocalizing electron density across the N–O bond. This resonance contributes to the compound’s stability and reactivity.

Tautomeric Equilibria
The compound exists in tautomeric forms, primarily due to keto-enol isomerism involving the hydroxyl and amino groups. In polar solvents, the enol tautomer dominates, forming hydrogen bonds that influence solubility and crystal packing. Quantum chemical studies on analogous nitrosopyrimidines (e.g., 6-amino-1,3-dimethyl-5-nitrosouracil) reveal that electron-withdrawing groups like nitroso stabilize specific tautomers via conjugation.

Tautomeric Form Stabilizing Factors Dominance in Solvents
Enol (O-H/N-H) Hydrogen bonding, resonance Polar aprotic (DMSO, DMF)
Keto Charge delocalization Aqueous, ionic environments

Data derived from computational studies on related nitrosopyrimidines.

Crystallographic Analysis and Hydrogen-Bonding Networks

The sodium salt crystallizes in a hydrated form, often incorporating water molecules to facilitate hydrogen bonding. In co-crystal structures, the sodium ion bridges between the nitroso oxygen and hydroxyl groups, forming a tri-dimensional network. For example, in a violurate-viouric acid co-crystal system, analogous hydrogen-bonding motifs (R₂²(8) and R₂²(8)) dominate, creating layered sheet structures.

Key Crystallographic Parameters

Property Value Source
Space Group Pnma or P2₁/c
Unit Cell Parameters (a, b, c) ~13 Å, ~9 Å, ~6 Å
Hydrogen Bond Length (O–H⋯O) 1.8–2.2 Å

Hydrogen-Bonding Motifs

  • N–H⋯O Interactions : Amino groups donate protons to nitroso oxygens or hydroxyl oxygens.
  • O–H⋯O Networks : Hydroxyl groups form intermolecular bridges, stabilizing the crystal lattice.
  • Na⁺ Coordination : Sodium ions mediate interactions between nitroso oxygens and hydroxyl groups.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of the sodium salt is dominated by resonance delocalization within the pyrimidine ring. The nitroso group (N=O) participates in conjugation, reducing the electron density at the C5 position. This effect is amplified by the sodium ion, which polarizes the molecule and enhances resonance stabilization.

Resonance Contributions

  • Nitroso Group : The N=O bond exhibits partial double-bond character due to resonance between lone pairs on oxygen and the adjacent carbon.
  • Pyrimidine Ring : Electron-withdrawing substituents (e.g., nitroso) shift electron density toward the ring’s electronegative atoms (O, N).

Theoretical Insights Density Functional Theory (DFT) calculations on analogous compounds (e.g., violuric acid) indicate that the triketo tautomer is most stable in deprotonated forms, a trend likely preserved in the sodium salt. The sodium ion’s +1 charge further stabilizes negative charge centers on oxygen and nitrogen atoms.

Properties

IUPAC Name

sodium;4-amino-5-nitroso-2-oxo-1H-pyrimidin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERDCARJLCZYFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)N=C1N)[O-])N=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724599
Record name Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209-71-4
Record name Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Research Applications

  • Nitric Oxide Production Inhibition
    • Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidines exhibit inhibitory effects on nitric oxide production in immune cells. This property is crucial for studying inflammatory responses and developing anti-inflammatory drugs .
    • A study demonstrated that 5-substituted derivatives significantly suppressed nitric oxide production in mouse peritoneal cells, highlighting their potential as therapeutic agents in conditions characterized by excessive nitric oxide production .
  • Antiviral Activity
    • The compound has been explored for its antiviral properties, particularly against viral infections where nitric oxide plays a role in the immune response. The ability to modulate nitric oxide levels can influence viral replication and host cell interactions .
  • Proteomics Research
    • 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine sodium salt is utilized in proteomics for its ability to modify proteins through nitrosation reactions. This application is essential for understanding protein function and interactions in biological systems .

Medicinal Chemistry Applications

  • Drug Development
    • The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents. Its structural features allow for modifications that enhance bioactivity and reduce toxicity .
    • It has been noted for its low toxicity profile while maintaining efficacy against bacterial infections, making it suitable for further development into therapeutic agents .
  • Synthesis of Pyrimidine Derivatives
    • The sodium salt form facilitates the synthesis of other pyrimidine derivatives with enhanced pharmacological properties. These derivatives can be tailored for specific therapeutic targets, expanding the scope of medicinal chemistry applications .

Environmental Science Applications

  • Analytical Chemistry
    • The compound is employed in analytical methods for detecting pollutants and assessing environmental samples. Its chemical properties allow it to interact with various environmental contaminants, providing a means to monitor pollution levels .
  • Bioremediation Studies
    • Research into the degradation pathways of pyrimidine compounds, including this compound, contributes to bioremediation efforts aimed at cleaning up contaminated environments. Understanding how these compounds are metabolized can lead to more effective remediation strategies .

Case Studies

  • Inhibition of Immune Responses
    • A study conducted on mouse models demonstrated that administering 5-fluoro-2-amino-4,6-dichloropyrimidine (a derivative) resulted in a significant reduction of nitric oxide levels during immune activation, showcasing the compound's potential in managing autoimmune conditions .
  • Synthesis Pathways
    • Various synthetic routes have been developed to create this compound efficiently. These methods often involve the use of malonic acid derivatives and guanidine under specific conditions to yield high-purity products suitable for research applications .

Comparison with Similar Compounds

2,6-Diamino-4-hydroxy-5-N-methylformamidopyrimidine (CHEM040391)

  • Structure: Features amino groups at 2- and 6-positions, a hydroxyl group at 4-position, and a methylformamido group (-N-CHO-CH₃) at 5-position .
  • Key Differences: Substituent positions: Amino groups at 2 and 6 (vs. Functional groups: Methylformamido at 5-position (vs. nitroso) reduces electrophilicity and redox reactivity.
  • Applications : Likely used in drug design due to modified hydrogen-bonding interactions with biomolecules.

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione

  • Structure: Contains a formylamino (-NHCHO) group at 5-position, an isobutyl chain at 3-position, and methyl group at 1-position .
  • Key Differences: Substituents: Isobutyl and methyl groups enhance lipophilicity, contrasting with the hydrophilic sodium salt of the target compound. Reactivity: The formylamino group may participate in nucleophilic reactions, whereas the nitroso group in the target compound could undergo redox or electrophilic reactions.
  • Applications : Used as a reference material in pharmaceutical synthesis due to its defined stereochemistry .

Comparative Data Table

Compound Name Substituents (Positions) Solubility Stability Key Applications
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt 4-NH₂, 2,6-OH, 5-NO (sodium salt) High (aqueous) Moderate (2–8°C, 6 months) ELISA kits
2,6-Diamino-4-hydroxy-5-N-methylformamidopyrimidine 2,6-NH₂, 4-OH, 5-N-CHO-CH₃ Moderate Not reported Drug design
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione 4-NH₂, 5-NHCHO, 3-isobutyl, 1-CH₃ Low (lipophilic) High (room temperature) Pharmaceutical reference
4-Amino-2,6-dihydroxypyrimidine 4-NH₂, 2,6-OH Moderate (aqueous) High Synthetic intermediate

Stability and Reactivity Considerations

  • This underscores the need for protective storage conditions (e.g., refrigeration and light avoidance) for the target compound.
  • Reactivity: The 5-nitroso group may confer redox activity, enabling participation in electron-transfer reactions absent in analogs with amino or formylamino groups.

Biological Activity

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt (ADHS-Na) is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C₄H₄N₄O₃Na and a molecular weight of approximately 178.08 g/mol, this compound features an amino group, two hydroxyl groups, and a nitroso group attached to a pyrimidine ring. This unique structural arrangement contributes to its potential applications in biochemistry and pharmacology.

The biological activity of ADHS-Na is primarily linked to its interactions with various biological targets, including enzymes and nucleic acids. The presence of the nitroso group suggests potential roles in nitrosative stress pathways, which are implicated in numerous diseases. Research indicates that ADHS-Na may influence cellular signaling processes and exhibit inhibitory effects on specific enzymes, making it a candidate for further pharmacological exploration.

Biological Activities

ADHS-Na has demonstrated several noteworthy biological activities:

  • Antiviral Properties : Preliminary studies suggest that ADHS-Na may possess antiviral activity, potentially making it useful in the development of therapeutic agents against viral infections.
  • Anticancer Potential : Research has indicated that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.
  • Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase makes it valuable in cosmetic applications, particularly for skin lightening products. This property is attributed to its interference with melanin synthesis pathways.

Comparative Analysis

To understand the unique biological profile of ADHS-Na, it is useful to compare it with similar compounds. The following table summarizes some related pyrimidine derivatives and their notable characteristics:

Compound NameStructureNotable Characteristics
4-Amino-2-hydroxy-5-nitropyrimidineC₄H₄N₄O₃Contains a nitro group; potential antibacterial agent
2-Hydroxy-4-methylpyrimidineC₅H₅N₃OLacks nitroso functionality; involved in nucleotide metabolism
5-Nitrobarbituric AcidC₇H₆N₄O₅Barbiturate derivative with sedative properties

The unique combination of functional groups in ADHS-Na distinguishes it from these similar compounds, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of ADHS-Na:

  • Antiviral Activity Study : A recent investigation assessed the antiviral effects of ADHS-Na against specific viral strains. Results indicated a significant reduction in viral replication rates, suggesting potential therapeutic applications.
  • Cancer Cell Line Research : In vitro studies using cancer cell lines demonstrated that ADHS-Na induced apoptosis through caspase activation pathways. These findings support its potential as an anticancer agent.
  • Tyrosinase Inhibition Assay : A study evaluating the inhibitory effect of ADHS-Na on tyrosinase revealed a dose-dependent response, highlighting its utility in cosmetic formulations aimed at skin lightening.

Q & A

Basic Research Questions

Q. How can the pH-dependent behavior of 4-amino-2,6-dihydroxy-5-nitrosopyrimidine sodium salt be experimentally determined, and what does this reveal about its acid-base properties?

  • Methodological Answer : Prepare aqueous solutions of the compound at varying concentrations (e.g., 0.1–1.0 M) using distilled water. Use pH paper or a calibrated pH meter to measure the solution’s pH. Classify the salt as acidic, basic, or neutral based on the results. For example, salts derived from strong acids and weak bases typically exhibit acidic pH (<7), while those from weak acids and strong bases are basic (>7). Compare the observed pH with theoretical predictions based on its parent acid/base strength .

Q. What are the standard synthesis routes for this compound, and how can purity be validated?

  • Methodological Answer : Common methods include nitrosation of 4-amino-2,6-dihydroxypyrimidine followed by sodium salt formation via neutralization with NaOH. Post-synthesis, purity can be validated using HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Confirm sodium content via atomic absorption spectroscopy (AAS) or ion chromatography .

Q. How does the compound’s solubility profile impact its utility in aqueous reaction systems?

  • Methodological Answer : Conduct solubility tests in water, ethanol, and DMSO at 25°C and 60°C. Use gravimetric analysis to quantify solubility limits. Document observations (e.g., precipitation at specific concentrations). Poor solubility in water may necessitate co-solvents or pH adjustment (e.g., buffered solutions) for experimental applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies under controlled humidity (30–80% RH), temperature (4–60°C), and light exposure (UV vs. dark). Monitor degradation via HPLC-MS to identify breakdown products. Compare results with literature data, focusing on variables like oxygen presence or trace metal contamination that may explain discrepancies .

Q. What experimental strategies can isolate the compound’s nitroso group reactivity from its pyrimidine backbone in catalytic or coordination chemistry studies?

  • Methodological Answer : Use model compounds (e.g., nitroso-free analogs) to decouple contributions. Employ spectroscopic techniques (FTIR, NMR) to track nitroso group interactions with metal ions (e.g., Fe²⁺, Cu²⁺). Compare kinetic data for reactions involving the full compound versus analogs to isolate nitroso-specific effects .

Q. How can computational modeling complement experimental data to predict the compound’s behavior in novel reaction systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, nitroso group reactivity, and sodium ion coordination. Validate predictions experimentally using kinetic assays or X-ray crystallography. For example, simulate nucleophilic attack sites on the pyrimidine ring and test via substitution reactions .

Q. What methodological frameworks are appropriate for integrating findings on this compound into broader theories of nitroaromatic chemistry or redox-active pharmaceuticals?

  • Methodological Answer : Link experimental results to established theories (e.g., nitroso group participation in redox cycles or chelation therapy). Use a comparative approach: benchmark the compound’s redox potential against known nitroaromatics (e.g., via cyclic voltammetry) and contextualize its behavior within existing mechanistic frameworks .

Data Presentation Guidelines

  • Tabulate Key Properties :

    PropertyMethodObserved ValueReference Standard
    pH (1.0 M solution)pH meter (calibrated)6.8 ± 0.2USP <791>
    Solubility in water (25°C)Gravimetric analysis45 mg/mLEP 10.0
    λmax (UV-Vis)Spectrophotometry310 nmAdamas Reagent
  • Contradiction Analysis Template :

    Variable TestedLiterature ClaimExperimental ResultPossible Explanation
    Stability at 60°C, darkStable for 30 days 15% degradationTrace metal catalysis

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